trans-Sobrerol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Historical Context:

Trans-sobrerol, a naturally occurring monoterpene alcohol, has been known to scientists since the early 20th century, first being isolated from the essential oil of the lemon tree (). However, its research applications have only gained significant traction in recent decades.

Potential as a Renewable Resource:

Trans-sobrerol holds promise as a sustainable and renewable resource due to its natural abundance in various plant materials, including citrus peels, pine needles, and lavender flowers (). This makes it a potentially attractive alternative to petroleum-based chemicals in various industrial applications.

Research in Material Science:

One area of active research is exploring trans-sobrerol's potential in material science. Studies have shown its ability to be transformed into bio-based polymers with various properties, depending on the specific chemical modifications employed (). These polymers are being investigated for applications such as coatings, adhesives, and even as consolidants for the preservation of historical artifacts.

Biomedical Research:

Emerging research suggests potential biomedical applications for trans-sobrerol. Studies have explored its potential anti-inflammatory and anti-cancer properties, although further investigation is needed to fully understand its efficacy and safety in these contexts ().

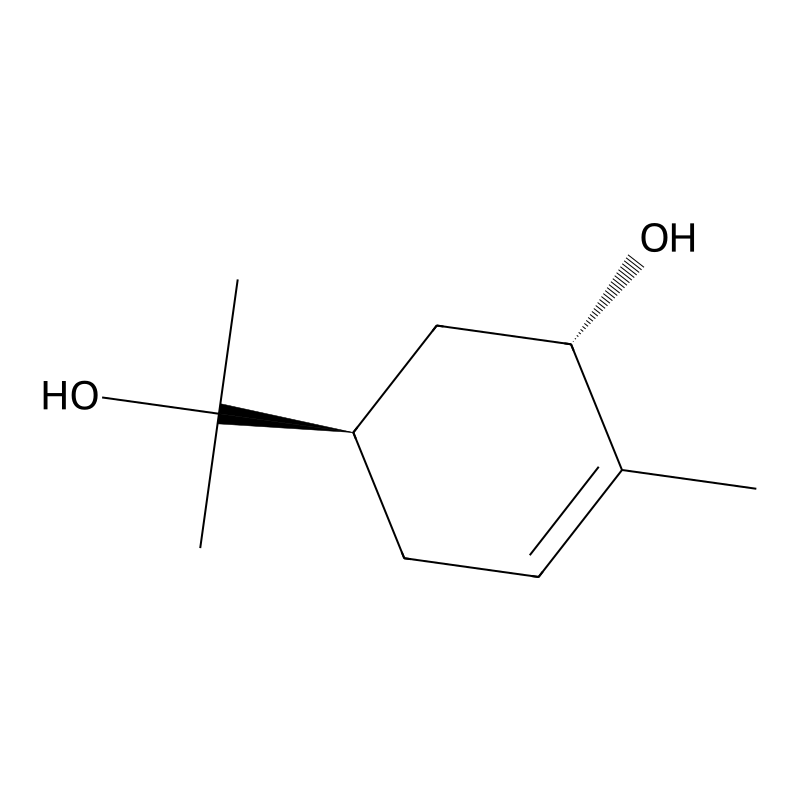

Trans-Sobrerol, also known as trans-p-Menth-6-ene-2,8-diol, is a hydroxyl-containing monocyclic terpenoid with the molecular formula and a molar mass of approximately 170.25 g/mol. It is primarily derived from the atmospheric oxidation of α-pinene and is recognized for its therapeutic properties, particularly as a mucolytic agent. Trans-Sobrerol exhibits a melting point of 130–132 °C and a boiling point of 270–271 °C, making it a stable compound under standard conditions .

No data is currently available regarding the safety or hazards associated with trans-Sobrerol.

Limitations and Future Research

There is a significant lack of scientific research on trans-Sobrerol. More studies are needed to understand its chemical properties, potential biological activities, and safety profile. Future research may explore:

- Synthesis of trans-Sobrerol to facilitate further investigation.

- Detailed analysis of its mucolytic properties and potential therapeutic applications.

- Investigation of its mechanism of action within biological systems.

- Evaluation of its safety and potential hazards.

- Oxidation: It can undergo further oxidation reactions to form other derivatives.

- Rearrangement: Trans-Sobrerol can rearrange to yield different products under specific conditions, such as enzymatic catalysis.

- Reactions with Hydroxyl Radicals: Studies have shown that trans-Sobrerol reacts with hydroxyl radicals in aqueous solutions, with rate constants measured at approximately at room temperature .

Trans-Sobrerol has demonstrated notable biological activities:

- Mucolytic Effects: It acts as a mucoregulatory and expectorant agent, helping to alleviate symptoms associated with respiratory conditions like chronic bronchitis .

- Therapeutic Potential: Clinical trials have confirmed its efficacy in relieving obstructive symptoms in patients suffering from bronchial hypersecretion and asthma forms .

Research has focused on the interactions of trans-Sobrerol with various biological systems:

- Reactivity with Hydroxyl Radicals: Studies have quantified the reactivity of trans-Sobrerol in aqueous solutions, providing insights into its stability and potential degradation pathways in environmental contexts .

- Pharmacological Interactions: The compound has been studied for its interactions with other therapeutic agents, particularly in enhancing mucosecretolytic activity when combined with xanthine derivatives like theophylline .

Trans-Sobrerol shares structural and functional similarities with several other compounds. Here are some notable comparisons:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Limonene | Monoterpene | Commonly found in citrus oils; less polar than trans-Sobrerol. |

| Carvone | Monocyclic ketone | Has a distinct minty aroma; used in flavoring. |

| 8-p-Menthen-1,2-diol | Terpenoid alcohol | Derived from limonene; similar reactivity but different biological activity. |

| α-Pinene | Monoterpene | Precursor to trans-Sobrerol; less functionalized. |

Trans-Sobrerol's unique hydroxyl groups contribute to its distinct biological activities and reactivity patterns compared to these similar compounds.

Trans-sobrerol is a monoterpene derivative with the molecular formula C₁₀H₁₈O₂ and a molecular weight of 170.25 grams per mole [1] [2]. The compound belongs to the class of cyclohexene derivatives and represents an oxidation product of α-pinene, naturally occurring in essential oils and turpentine [36].

The systematic International Union of Pure and Applied Chemistry nomenclature for trans-sobrerol is (1S,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol [1] [3]. This nomenclature reflects the specific stereochemical configuration of the molecule, with defined stereochemical descriptors indicating the spatial arrangement of substituents around the chiral centers. Alternative systematic names include trans-5-hydroxy-α,α,4-trimethyl-3-cyclohexene-1-methanol and p-menth-6-ene-2,8-diol [2] [8].

The molecular structure consists of a six-membered cyclohexene ring bearing two hydroxyl groups at positions that correspond to carbons 1 and 5 in the systematic numbering [1] [3]. The compound features a double bond between carbons 2 and 3 of the cyclohexene ring, with a methyl substituent at position 2 [1]. At position 5, a tertiary alcohol group is present in the form of 2-hydroxypropan-2-yl, creating the characteristic diol structure that defines the sobrerol family of compounds [1] [3].

The Chemical Abstracts Service registry number for trans-sobrerol is 42370-41-2, distinguishing it from other stereoisomeric forms of sobrerol [2] [8]. The InChI (International Chemical Identifier) string for the compound is InChI=1S/C10H18O2/c1-7-4-5-8(6-9(7)11)10(2,3)12/h4,8-9,11-12H,5-6H2,1-3H3/t8-,9+/m1/s1, providing a unique digital representation of its molecular structure [1] [3].

Stereochemical Configuration and Notation

Trans-sobrerol exists as a chiral molecule with two defined stereocenters, creating multiple possible stereoisomeric forms [13] [1]. The trans designation refers to the relative spatial arrangement of the hydroxyl groups, which are positioned on opposite faces of the cyclohexene ring system [9] [10]. This geometric relationship distinguishes trans-sobrerol from its cis counterpart, where the hydroxyl groups would be oriented on the same side of the ring [9] [11].

The absolute stereochemical configuration of trans-sobrerol follows the Cahn-Ingold-Prelog priority rules for stereochemical designation [10]. In the naturally occurring (-)-trans-sobrerol, the absolute configuration is designated as (1S,5R), indicating the specific spatial arrangement of substituents around each stereogenic center [3] [7]. The (1S) designation refers to the stereocenter bearing the primary hydroxyl group, while (5R) describes the configuration at the tertiary alcohol center [3] [7].

For the enantiomeric (+)-trans-sobrerol, the absolute configuration is (1R,5S), representing the mirror-image relationship to the naturally occurring form [4] [5]. This enantiomeric pair demonstrates identical physical properties except for their interaction with plane-polarized light, where they rotate the plane of polarization in opposite directions [3] [4].

The stereochemical notation employs standard conventions where R (rectus) and S (sinister) descriptors indicate clockwise and counterclockwise arrangements of priority groups when viewed from the position opposite to the lowest priority substituent [10]. These descriptors provide unambiguous identification of the three-dimensional molecular structure and enable precise communication of stereochemical information in scientific literature [3] [4] [7].

Racemic Mixtures and Optical Isomers

Trans-sobrerol can exist as individual enantiomers or as racemic mixtures containing equal proportions of both optical isomers [11] [13] [14]. The racemic form, designated as (±)-trans-sobrerol, exhibits no net optical rotation due to the equal and opposite rotatory contributions of its constituent enantiomers [13] [14].

Research has demonstrated that racemic mixtures of trans-sobrerol can be obtained through various synthetic routes and under specific reaction conditions [11]. Hot water-promoted solvolysis reactions have been shown to cause racemization of enantiomerically pure trans-sobrerol, converting it to a racemic mixture [11]. The hydrolysis of (-)-α-pinene oxide at elevated temperatures in water yields a racemic mixture of trans- and cis-sobrerol in a ratio of 6:4, demonstrating the temperature-dependent stereochemical outcomes of chemical transformations [11].

The optical activity of trans-sobrerol enantiomers provides a means for their identification and quantification [13]. The naturally occurring (-)-trans-sobrerol exhibits levorotatory behavior, rotating plane-polarized light in a counterclockwise direction, while the synthetic (+)-trans-sobrerol displays dextrorotatory properties [3] [4] [7]. These optical properties are intrinsic to the molecular structure and remain constant under standard measurement conditions.

Racemic crystallization studies have revealed that trans-sobrerol can form both conglomerate and racemic compound crystal structures depending on crystallization conditions [14]. The formation of racemic compounds involves the incorporation of both enantiomers into the same crystal lattice in a defined stoichiometric ratio, while conglomerate formation results in separate crystals of each enantiomer [14].

Stereocenters and Conformational Analysis

Trans-sobrerol contains two stereogenic centers located at positions 1 and 5 of the cyclohexene ring system [13] [1]. These stereocenters are quaternary carbon atoms bearing four different substituents, creating the potential for multiple stereoisomeric forms [13]. The presence of these two stereocenters results in four possible stereoisomers: two trans isomers that are enantiomers of each other, and two cis isomers that also form an enantiomeric pair [3] [4] [7].

The conformational analysis of trans-sobrerol reveals that the cyclohexene ring adopts a half-chair conformation to minimize steric interactions between substituents [17]. The double bond between carbons 2 and 3 constrains the ring geometry, preventing the adoption of a full chair conformation typical of saturated cyclohexane derivatives [17]. This conformational restriction influences the spatial relationships between the hydroxyl groups and affects the overall molecular shape.

The tertiary alcohol group at position 5 exhibits conformational flexibility due to rotation around the C-C bond connecting it to the ring [17]. This rotational freedom allows for multiple conformational states, with the most stable conformations minimizing steric clashes between the methyl groups of the tertiary alcohol and other ring substituents [17]. Computational studies suggest that the preferred conformation places the tertiary alcohol group in an equatorial-like position relative to the cyclohexene ring [17].

The primary alcohol functionality at position 1 also contributes to the conformational landscape of trans-sobrerol [17]. The orientation of this group is influenced by intramolecular hydrogen bonding interactions with the tertiary alcohol, which can stabilize specific conformational arrangements [17]. These interactions play a crucial role in determining the relative energies of different conformational states and influence the compound's chemical reactivity and physical properties.

Crystallographic Studies of Trans-Sobrerol

Comprehensive crystallographic investigations of trans-sobrerol have provided detailed structural information about its solid-state organization and molecular geometry [1] [14] [15]. The crystal structure of racemic trans-sobrerol has been determined through X-ray diffraction analysis, revealing important details about intermolecular interactions and packing arrangements [14] [15].

The racemic trans-sobrerol crystallizes in the orthorhombic crystal system with space group Pna2₁ [1]. The unit cell parameters have been precisely determined as a = 6.570 Å, b = 19.031 Å, and c = 7.949 Å, with all angles equal to 90° [1]. The unit cell contains four molecules (Z = 4) with one molecule in the asymmetric unit (Z' = 1) [1]. These crystallographic parameters define the three-dimensional arrangement of molecules within the crystal lattice.

Detailed crystallographic analysis has revealed the molecular geometry of trans-sobrerol in the solid state [14] [15]. The cyclohexene ring adopts a half-chair conformation, consistent with theoretical predictions from conformational analysis [14]. Bond lengths and angles have been precisely measured, providing benchmark values for computational studies and structural comparisons [14] [15].

The crystal packing of racemic trans-sobrerol is stabilized by an extensive network of hydrogen bonds involving both hydroxyl groups [14] [15]. These intermolecular interactions create chains and layers of molecules that contribute to the overall stability of the crystal structure [14] [15]. The hydrogen bonding patterns differ significantly from those observed in the individual enantiomers, reflecting the unique packing requirements of the racemic system [14] [15].

| Crystallographic Parameter | Value | Unit |

|---|---|---|

| Crystal System | Orthorhombic | - |

| Space Group | Pna2₁ | - |

| Unit Cell Parameter a | 6.570 | Å |

| Unit Cell Parameter b | 19.031 | Å |

| Unit Cell Parameter c | 7.949 | Å |

| Unit Cell Volume | 991.5 | ų |

| Formula Units per Unit Cell (Z) | 4 | - |

| Formula Units per Asymmetric Unit (Z') | 1 | - |

trans-Sobrerol exhibits a well-defined molecular structure with the chemical formula C₁₀H₁₈O₂ and a molecular weight of 170.25 g/mol [1] [2]. The compound possesses an exact mass of 170.130679813 g/mol [3], with the monoisotopic mass identical to the exact mass. The systematic International Union of Pure and Applied Chemistry name is (1S,5R)-5-(2-hydroxypropan-2-yl)-2-methylcyclohex-2-en-1-ol [2] [3], reflecting its stereochemical configuration and functional group arrangement.

The molecular structure comprises 12 heavy atoms with 1 rotatable bond [3], indicating a relatively rigid cyclohexene framework. The compound is officially registered under Chemical Abstracts Service number 42370-41-2 [1] [2] and carries the International Chemical Identifier Key OMDMTHRBGUBUCO-DTWKUNHWSA-N [1] [2]. The Simplified Molecular Input Line Entry System representation CC1=CCC@@HC(C)(C)O [2] [3] illustrates the stereochemical arrangement of the hydroxyl groups and methyl substituents around the cyclohexene ring.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₀H₁₈O₂ | [1] [2] |

| Molecular Weight (g/mol) | 170.25 | [1] [2] |

| Exact Mass (g/mol) | 170.130679813 | [3] |

| Heavy Atom Count | 12 | [3] |

| Rotatable Bond Count | 1 | [3] |

| CAS Registry Number | 42370-41-2 | [1] [2] |

Melting and Boiling Points

trans-Sobrerol demonstrates distinct thermal transition characteristics with a melting point range of 130-132°C [4] [5] [6], indicating good thermal stability in its crystalline form. The compound exhibits a boiling point of 270-271°C at standard atmospheric pressure [4] [5] [6], which is characteristic of medium-volatility terpene derivatives. These thermal properties position trans-Sobrerol as a moderately volatile organic compound with sufficient thermal stability for various applications.

The melting point data shows consistency across multiple literature sources, with some variations reporting 130°C [7] and others specifying the range 130-132°C [8] [9]. The crystalline form appears as white or colorless crystals [10] with a distinctive multilayer rectangular plate morphology [11] [12]. The relatively high melting point for a monoterpene derivative reflects the stabilizing effect of intermolecular hydrogen bonding between hydroxyl groups.

Solubility Parameters and Behavior

trans-Sobrerol exhibits favorable solubility characteristics, particularly in aqueous systems. The compound demonstrates a water solubility of 32 g/L at 15°C [7] [13], which is notably high for terpene compounds. At 25°C, the solubility reaches 3.3 g per 100 mL of water [13], representing superior solubility compared to other balsamic terpene products such as eucalyptus derivatives.

The compound shows excellent solubility in organic solvents, alcohols, and oils [7] [14] [10], making it versatile for various formulation applications. The partition coefficient (log P) of 1.475 [15] [16] [17] indicates moderate lipophilicity, while the aqueous solubility parameter (log S) of -0.814 [16] confirms its reasonable water compatibility. The topological polar surface area of 40.5 Ų [2] [3] and XLogP3-AA value of 0.7 [2] [3] further support its balanced hydrophilic-lipophilic properties.

| Solvent System | Solubility | Notes | Reference |

|---|---|---|---|

| Water (15°C) | 32 g/L | High for terpene compounds | [7] [13] |

| Water (25°C) | 3.3 g/100 mL | Superior to other balsamic terpenes | [13] |

| Organic Solvents | Readily Soluble | General compatibility | [7] [14] |

| Alcohols | Readily Soluble | Good solubility | [7] [10] |

| Oils | Readily Soluble | Excellent compatibility | [7] [10] |

Spectroscopic Characteristics

trans-Sobrerol exhibits characteristic spectroscopic signatures that facilitate its identification and structural elucidation. Infrared spectroscopy reveals a distinctive absorption band at 3318 cm⁻¹ [11] [12], corresponding to intramolecular and intermolecular hydrogen bonds in hydroxyl groups. This feature is particularly significant for confirming the presence of the diol functionality.

Nuclear Magnetic Resonance spectroscopy provides detailed structural information. ¹H NMR analysis demonstrates olefinic character with downfield shifts at 5.6 and 4.1 ppm [18] [19], consistent with protons geminal to olefinic carbon and hydroxyl groups respectively. ¹³C NMR spectroscopy shows characteristic shifts for the cyclohexene backbone and substituted groups [19] [20], enabling precise structural assignment.

Mass spectrometry confirms the theoretical molecular mass of 170 g/mol with well-documented fragmentation patterns [18] [21]. Gas chromatographic analysis yields Kovats retention indices ranging from 1350-1403 on non-polar columns [15] [22] [23] and 1382-1399 on semi-standard non-polar phases [15] [22] [23]. Raman spectroscopy data is available in specialized databases [24], providing complementary vibrational information.

Thermodynamic Properties

trans-Sobrerol exhibits well-characterized thermodynamic properties derived from both experimental measurements and theoretical calculations. The standard Gibbs free energy of formation is calculated as -200.41 kJ/mol [15] [17], while the standard enthalpy of formation in the gas phase is -482.65 kJ/mol [15] [17]. These values indicate thermodynamic stability under standard conditions.

Critical properties include a critical temperature of 816.99 K [15] [17], critical pressure of 3149.09 kPa [15] [17], and critical volume of 0.540 m³/kmol [15] [17]. The enthalpy of vaporization is calculated as 70.99 kJ/mol [15] [17], reflecting moderate intermolecular interactions. The compound demonstrates a density of 0.9581 g/cm³ (estimated) [7] and a refractive index of 1.513 (estimated) [7] [25].

Temperature-dependent heat capacity values show a linear increase from 414.80 J/(mol·K) at 628.35 K to 484.62 J/(mol·K) at 816.99 K [15] [17], following typical behavior for organic compounds with increasing molecular motion at higher temperatures.

| Thermodynamic Property | Value | Method | Reference |

|---|---|---|---|

| Standard Gibbs Free Energy of Formation (kJ/mol) | -200.41 | Joback Calculation | [15] [17] |

| Standard Enthalpy of Formation (kJ/mol) | -482.65 | Joback Calculation | [15] [17] |

| Enthalpy of Vaporization (kJ/mol) | 70.99 | Joback Calculation | [15] [17] |

| Critical Temperature (K) | 816.99 | Joback Calculation | [15] [17] |

| Critical Pressure (kPa) | 3149.09 | Joback Calculation | [15] [17] |

| Critical Volume (m³/kmol) | 0.540 | Joback Calculation | [15] [17] |

Phase Change Behavior and Enthalpy of Fusion

trans-Sobrerol undergoes well-defined phase transitions with experimentally determined thermodynamic parameters. The enthalpy of fusion has been precisely measured as 34.39 kJ/mol at 404.9 K (131.75°C) [26] [15] [23] using differential scanning calorimetry. This experimental value provides crucial information about the energy required for the solid-to-liquid phase transition.

The crystalline structure of trans-Sobrerol consists of white or colorless crystals arranged in multilayer rectangular plates [10] [11] [12]. Scanning electron microscopy analysis confirms this spatial organization for both isolated crystals and standard reference samples [11] [12]. The compound maintains its crystalline integrity at room temperature, with the melting transition occurring at 404.9 K.

Notably, while the trans-isomer shows consistent crystalline behavior, polymorphism has been documented only for the cis-racemate [20] [27], indicating that the trans-configuration provides greater structural stability. Thermal analysis studies have established experimental and theoretical binary phase diagrams for sobrerol enantiomers and their mixtures [20] [27], demonstrating the compound's phase behavior complexity.

The flash point of 213.3°C [6] indicates good thermal stability, while the relatively high enthalpy of fusion reflects significant intermolecular interactions in the solid state, primarily through hydrogen bonding networks between hydroxyl groups.

| Phase Transition | Temperature (K) | Enthalpy (kJ/mol) | Method | Reference |

|---|---|---|---|---|

| Fusion (Melting) | 404.9 | 34.39 | DSC | [26] [15] [23] |

| Vaporization | Calculated | 70.99 | Joback Method | [15] [17] |

| Crystalline Form | Room Temperature | N/A | SEM Analysis | [10] [11] [12] |

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

42370-41-2

Wikipedia

Dates

AIFA Package Leaflet: SOPULMIN (Sobrerol) intramuscular injection